Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate

Description

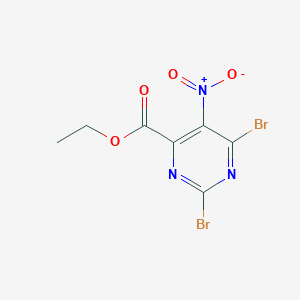

Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate (molecular formula: C₇H₅Br₂N₃O₄, molecular weight: 354.94 g/mol) is a halogenated and nitrated pyrimidine derivative. Its structure features a pyrimidine ring substituted with two bromine atoms at positions 2 and 6, a nitro group at position 5, and an ethyl ester at position 2. This substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Key structural identifiers include:

- Canonical SMILES: CCOC(=O)C1=C(C(=NC(=N1)Br)Br)N+[O-]

- InChIKey: KDLOXENOVGWRRA-UHFFFAOYSA-N

- PubChem CID: 118991675

Properties

Molecular Formula |

C7H5Br2N3O4 |

|---|---|

Molecular Weight |

354.94 g/mol |

IUPAC Name |

ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H5Br2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3 |

InChI Key |

KDLOXENOVGWRRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by nitration and esterification. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the desired substitution on the pyrimidine ring . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation and survival .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, suggesting that it could be developed into a new class of antimicrobial agents. The nitro group in the pyrimidine ring is thought to play a crucial role in its bioactivity by interfering with microbial DNA synthesis .

Agricultural Science

Herbicide Development

this compound is being investigated for its potential use as a herbicide. Its structural similarity to known herbicides allows it to target specific enzyme systems in plants, such as acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis. This mechanism can disrupt the metabolic pathways of weeds, leading to their death without affecting crop plants .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers. Its reactive functional groups allow for incorporation into polymer chains, resulting in materials with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings, adhesives, and composites .

Summary Table of Applications

| Field | Application | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Cytotoxic effects on cancer cell lines (e.g., A549, MCF-7) |

| Antimicrobial Agent | Effective against various bacterial strains; interferes with DNA synthesis | |

| Agricultural Science | Herbicide Development | Targets ACCase enzyme; disrupts fatty acid synthesis in weeds |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties in novel polymers |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on A549 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study concluded that further investigation into its mechanism could lead to the development of effective anticancer therapies . -

Herbicidal Activity Evaluation

Another research project focused on the herbicidal properties of this compound against common agricultural weeds. The findings suggested that it effectively inhibited weed growth while showing low toxicity to crops when applied at recommended rates .

Mechanism of Action

The mechanism by which Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it valuable in biochemical research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Halogens: Bromine (Br) at positions 2 and 6 in the target compound increases steric bulk and electrophilicity compared to chlorine (Cl) analogs, favoring nucleophilic substitution reactions . Ester Functionality: Ethyl esters improve solubility in organic solvents, aiding in synthetic modifications .

Biological Activity :

- Compounds with nitro groups (e.g., this compound) show inferred antimicrobial activity, aligning with studies on nitropyrimidines .

- Dichloro and bromo analogs (e.g., Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate) demonstrate higher cytotoxicity in cancer cell lines due to enhanced halogen interactions with DNA .

Synthetic Utility: The target compound’s bromine atoms are more reactive than chlorine in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to complex heterocycles . Dual ester groups in Diethyl 5-Bromopyrimidine-4,6-dicarboxylate allow bifunctional derivatization, unlike mono-ester analogs .

Biological Activity

Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C8H7Br2N3O4

- Molecular Weight: 318.97 g/mol

Research indicates that compounds containing nitropyrimidine structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nitro group in these compounds can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may contribute to their cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies utilizing various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that it induces apoptosis through the mitochondrial pathway. The induction of apoptosis is characterized by the activation of caspases and the release of cytochrome c from mitochondria.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 10.8 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values and found significant activity against multidrug-resistant strains .

- Anticancer Mechanism Investigation : Research published in a peer-reviewed journal explored the compound's mechanism of action in cancer cells. It was found that treatment with this compound led to increased levels of ROS and subsequent activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis .

- In Vivo Studies : Preliminary in vivo studies have shown that this compound can reduce tumor size in xenograft models without significant toxicity to normal tissues. This suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.